molecular formula C10H14N2O2S B8370417 1-Ethylindoline-6-sulfonamide

1-Ethylindoline-6-sulfonamide

Cat. No. B8370417
M. Wt: 226.30 g/mol
InChI Key: MTTLLFTZMKFREZ-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 53, 1-acetylindoline-6-sulfonamide (Intermediate 60, 200 mg, 0.83 mmol) was converted to the title compound (50 mg, 27%) after purification using preparative HPLC. 1H NMR (CDCl3) δ 7.37 (d, J=7.5 Hz, 1H), 7.21 (d, J=9.7 Hz, 2H), 3.59 (t, J=8.1 Hz, 2H), 3.28 (q, J=8.1 Hz, 2H), 3.10 (t, J=8.1 Hz, 2H), 1.26-1.22 (m, 3H); MS(ESI+) m/z 227.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
C(N1C2C(=CC(S(N)(=O)=O)=CC=2)CC1)C.[C:16]([N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([S:28]([NH2:31])(=[O:30])=[O:29])[CH:26]=2)[CH2:21][CH2:20]1)(=O)[CH3:17]>>[CH2:16]([N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([S:28]([NH2:31])(=[O:29])=[O:30])[CH:26]=2)[CH2:21][CH2:20]1)[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)N
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC2=CC=C(C=C12)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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